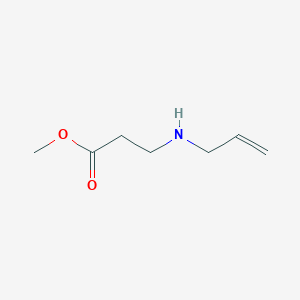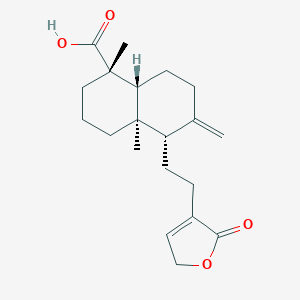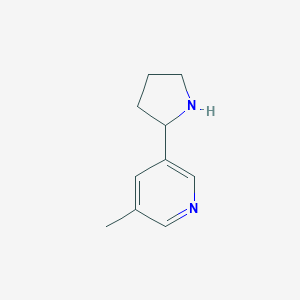
3-Méthyl-5-(pyrrolidin-2-yl)pyridine
Vue d'ensemble
Description
3-Methyl-5-(pyrrolidin-2-yl)pyridine, also known as MP2P, is a chemical compound that is commonly used in scientific research. It is a pyridine derivative that is structurally similar to other psychoactive compounds such as cathinones and amphetamines. The compound has been studied extensively for its potential use in various research applications, including as a precursor for the synthesis of other compounds and as a tool for investigating the mechanisms of action of psychoactive substances.
Applications De Recherche Scientifique
Rôle dans la découverte de médicaments
Le cycle pyrrolidine, qui fait partie de la structure du 3-Méthyl-5-(pyrrolidin-2-yl)pyridine, est largement utilisé par les chimistes médicinaux pour obtenir des composés destinés au traitement des maladies humaines . L'intérêt pour ce squelette saturé est renforcé par la possibilité d'explorer efficacement l'espace pharmacophore grâce à l'hybridation sp3, la contribution à la stéréochimie de la molécule et la couverture tridimensionnelle (3D) accrue due à la non-planéité du cycle .
Utilisation dans la synthèse des alcaloïdes
Les pyrrolidin-2-ones, qui peuvent être dérivées du this compound, ont été utilisées dans la synthèse de divers alcaloïdes . Ces alcaloïdes possèdent un large éventail d'activités biologiques et sont utilisés dans le développement de nombreux médicaments .
Rôle dans la biosynthèse de la nicotine
La 5-méthyl-nornicotine joue un rôle important dans la biosynthèse de la nicotine dans les plants de tabac . Elle est formée à partir de la nicotine par déméthylation catalysée par les CYP82Es . La perturbation de trois gènes CYP82E a considérablement réduit la teneur en nornicotine du tabac .
Cible pour la réduction des alcaloïdes dans la sélection du tabac
La nornicotine, un précurseur d'une nitrosamine spécifique du tabac (TSNA) cancérigène, est une cible pour la réduction des alcaloïdes dans les programmes de sélection du tabac
Orientations Futures
The future directions for “3-Methyl-5-(pyrrolidin-2-yl)pyridine” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. For instance, one study suggested that pyrazolo-pyridine analogs could potentially be developed into future anti-inflammatory drugs .
Mécanisme D'action
Target of Action
The primary targets of 5-Methyl Nornicotine are the nicotinic acetylcholine receptors (nAChR) subtypes . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
5-Methyl Nornicotine interacts with its targets, the nAChR subtypes, by binding to them and activating them . This activation can lead to various physiological responses, depending on the specific subtype of nAChR and its location in the body.
Pharmacokinetics
It is known that nornicotine, in general, has a better pharmacokinetic profile than nicotine , suggesting that 5-Methyl Nornicotine may also have favorable ADME properties.
Result of Action
The activation of nAChR subtypes by 5-Methyl Nornicotine can lead to various molecular and cellular effects. For example, it has been shown to have significant analgesic activity .
Action Environment
The action, efficacy, and stability of 5-Methyl Nornicotine can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . Additionally, the presence of other substances in the body can potentially influence the compound’s action and efficacy.
Analyse Biochimique
Biochemical Properties
The biochemical properties of 5-Methyl Nornicotine are intriguing. It is known to interact with various enzymes and proteins. For instance, it appears to activate different neuronal nicotinic acetylcholine receptor (nAChR) subtypes . The nature of these interactions is complex and involves a variety of biochemical reactions .
Cellular Effects
5-Methyl Nornicotine has been observed to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to promote cell migration and destabilize cell-cell junctions in an endothelial cell line .
Molecular Mechanism
The molecular mechanism of action of 5-Methyl Nornicotine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through its interactions with nAChR subtypes .
Temporal Effects in Laboratory Settings
The effects of 5-Methyl Nornicotine change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
5-Methyl Nornicotine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels . Detailed information about these metabolic pathways is currently limited .
Transport and Distribution
The transport and distribution of 5-Methyl Nornicotine within cells and tissues involve interactions with various transporters or binding proteins .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
3-methyl-5-pyrrolidin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-8-5-9(7-11-6-8)10-3-2-4-12-10/h5-7,10,12H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFRZRRVJWMLMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00508854 | |
| Record name | 3-Methyl-5-(pyrrolidin-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00508854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126741-11-5 | |
| Record name | 3-Methyl-5-(pyrrolidin-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00508854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-5-(pyrrolidin-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



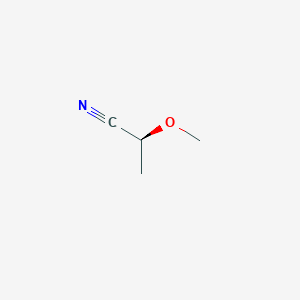
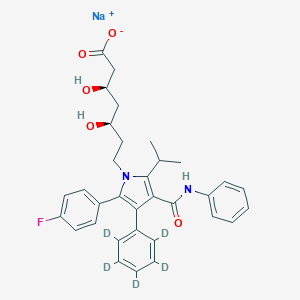

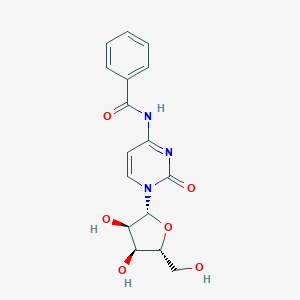

![(3E,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B16516.png)



![Methyl 4-[4-benzyl-N-(2-methoxycarbonylethyl)]aminobutyrate](/img/structure/B16531.png)
